

# ONC201 in Diffuse Midline Glioma: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TMX-201   |           |
| Cat. No.:            | B15611293 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of ONC201 studies in diffuse midline glioma (DMG), offering a comparative overview of its performance against alternative treatments. The information is based on pooled analyses of clinical trial data and extensive preclinical research, designed to support informed decision-making in research and drug development.

#### **Executive Summary**

Diffuse midline glioma (DMG), particularly H3K27M-mutant DMG, is an aggressive and devastating central nervous system tumor with a grim prognosis. For decades, the standard of care has been limited to radiation therapy, which offers transient benefits. The emergence of ONC201 (dordaviprone), a first-in-class, orally administered small molecule, has marked a significant advancement in the therapeutic landscape for this disease. Pooled analyses of clinical studies have demonstrated promising efficacy signals for ONC201, leading to its accelerated investigation and compassionate use worldwide. This guide synthesizes the available clinical data, elucidates the compound's unique mechanism of action, and details the experimental protocols of key studies to provide a thorough understanding of its therapeutic potential.

## **Comparative Efficacy of ONC201**



The clinical efficacy of ONC201 in H3K27M-mutant diffuse midline glioma has been evaluated through integrated analyses of multiple phase I and II studies, as well as expanded access programs. These pooled data, while not from a single, large-scale randomized controlled trial, provide the most comprehensive picture of ONC201's activity to date. The upcoming results from the Phase III ACTION trial will be crucial in confirming these findings.[1][2]

Table 1: Summary of Pooled Efficacy Data for ONC201 in H3K27M-Mutant Diffuse Midline Glioma

| Efficacy Endpoint                             | Patient Population             | Result      | Source(s) |
|-----------------------------------------------|--------------------------------|-------------|-----------|
| Median Overall<br>Survival (mOS)              | Non-recurrent (post-radiation) | 21.7 months | [1][3]    |
| Recurrent                                     | 9.3 - 13.7 months              | [3]         |           |
| Overall Response<br>Rate (ORR) by<br>RANO-HGG | Recurrent                      | 20.0%       | [1]       |
| Disease Control Rate (DCR)                    | Recurrent                      | 40.0%       | [1]       |
| Median Duration of Response                   | Recurrent                      | 11.2 months | [1]       |

RANO-HGG: Response Assessment in Neuro-Oncology for High-Grade Gliomas

#### **Comparison with Standard of Care**

The standard of care for newly diagnosed DMG is radiation therapy. Historically, the median overall survival for patients with H3K27M-mutant DMG treated with radiation alone is approximately 11-15 months.[4] The pooled analysis of ONC201 in the non-recurrent setting suggests a potential improvement in median overall survival to 21.7 months when administered after the completion of initial radiotherapy.[1][3] It is important to note that these comparisons are based on historical controls and not head-to-head trials. The ongoing ACTION Phase III trial is a randomized, double-blind, placebo-controlled study designed to definitively assess the efficacy of ONC201 following frontline radiotherapy.[2][5]



#### **Mechanism of Action**

ONC201 possesses a unique dual mechanism of action, acting as a selective antagonist of the Dopamine Receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease Caseinolytic Peptidase P (ClpP).[6][7][8] This multifaceted approach disrupts key oncogenic signaling pathways and metabolic processes within glioma cells.

### Signaling Pathway of ONC201 in Diffuse Midline Glioma



Click to download full resolution via product page

ONC201's dual mechanism of action in DMG.



#### **Experimental Protocols**

The clinical data for ONC201 in DMG are primarily derived from a series of studies, including dose-escalation trials and expanded access programs. Below are the key methodologies for two of the foundational studies.

# NCT03416530: A Phase I Dose-Escalation and Expansion Trial[9][10]

- Study Design: This was a multi-center, open-label, Phase I trial with a dose-escalation and dose-expansion design.[9]
- Patient Population: Pediatric patients (2 to <19 years of age) with newly diagnosed Diffuse Intrinsic Pontine Glioma (DIPG) or recurrent/refractory H3 K27M-mutant gliomas who had completed at least one line of prior therapy.[10]
- Intervention: ONC201 was administered orally once weekly. The dose was escalated in a standard 3+3 design, with the target dose being the adult recommended Phase 2 dose (RP2D) of 625 mg, scaled by body weight.[9]
- Primary Endpoint: To determine the RP2D of ONC201 in pediatric glioma patients.[9]
- Key Assessments: Safety was assessed through the monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory results. Pharmacokinetics were also evaluated.[10][9]

#### NCT03134131: Expanded Access Program[12][13]

- Study Design: An expanded access program (compassionate use) to provide ONC201 to eligible patients.[11]
- Patient Population: Patients with previously-treated glioma harboring the H3 K27M mutation and/or located in the midline region of the brain. Patients must have shown unequivocal evidence of progressive disease.[11]
- Intervention: Oral ONC201 was administered, typically at the RP2D. For patients unable to swallow capsules, a liquid formulation was permitted.[11]



- Primary Objective: To provide access to ONC201 for patients with a serious or immediately life-threatening disease who have no comparable or satisfactory alternative therapy options.
- Key Assessments: Safety and tolerability were monitored. Clinical and radiographic responses were also assessed.

#### **Experimental Workflow for Patient Evaluation**





Click to download full resolution via product page

Typical workflow for patient evaluation in ONC201 clinical trials.

#### **Alternative and Future Therapies**

While ONC201 represents a significant step forward, the therapeutic landscape for DMG is continually evolving.

- Radiation Therapy: Remains the cornerstone of initial treatment, providing palliative benefits and transient tumor control.[3]
- Chemotherapy: Traditional cytotoxic chemotherapy has shown limited efficacy in DMG.[2]
- Other Investigational Agents: Numerous other targeted therapies and immunotherapies are under investigation in clinical trials. These include CAR-T cell therapies, other small molecule inhibitors, and novel drug delivery methods.
- Combination Therapies: Preclinical and early clinical studies are exploring the potential of combining ONC201 with other agents to enhance its efficacy and overcome potential resistance mechanisms.[12]

#### Conclusion

The available data from pooled analyses of clinical studies suggest that ONC201 is a promising therapeutic agent for patients with H3K27M-mutant diffuse midline glioma, a patient population with a dire unmet medical need. Its novel dual mechanism of action, favorable safety profile, and encouraging efficacy signals have positioned it as a potential new standard of care. The forthcoming results of the Phase III ACTION trial will be pivotal in confirming the clinical benefit of ONC201 and solidifying its role in the management of this challenging disease. Further research into combination strategies and mechanisms of resistance will be crucial to maximizing its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. onclive.com [onclive.com]
- 2. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstrated efficacy and mechanisms of sensitivity of ONC201: H3K27M-mutant diffuse midline glioma in the spotlight PMC [pmc.ncbi.nlm.nih.gov]
- 4. michiganmedicine.org [michiganmedicine.org]
- 5. Facebook [cancer.gov]
- 6. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipridones and Dopamine Receptor Antagonism in the Therapeutic Management of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort | Semantic Scholar [semanticscholar.org]
- 9. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ONC201 in Diffuse Midline Glioma: A Meta-Analysis and Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611293#meta-analysis-of-onc201-studies-in-diffuse-midline-glioma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com